2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride
Description
2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride is a synthetic organic compound belonging to the propiophenone derivative class. Structurally, it features a propiophenone backbone (a ketone group attached to a phenyl ring and an ethyl chain) substituted with a benzyl group and a 2-hydroxyethylamino moiety at the amine position, forming a tertiary amine structure. The hydrochloride salt enhances its stability and solubility in polar solvents.
Potential uses may align with structurally related compounds, such as psychostimulants or intermediates in pharmaceutical synthesis, though specific pharmacological data remain scarce.
Properties
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-15(18(21)17-10-6-3-7-11-17)19(12-13-20)14-16-8-4-2-5-9-16;/h2-11,15,20H,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKNKVLYTYPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(CCO)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747117 | |
| Record name | 2-[Benzyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94997-04-3 | |
| Record name | 2-[Benzyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride, also known by its CAS number 94997-04-3, is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H22ClNO2
- Molecular Weight : 323.83 g/mol
- Solubility : Soluble in methanol and other organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that this compound may inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibiting this enzyme can potentially mitigate oxidative stress and cell damage in diabetic patients .
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. This could be beneficial in preventing cellular damage caused by free radicals .
Biological Activity Data Table
Case Studies
-
Aldose Reductase Inhibition Study
- Objective : To evaluate the inhibitory effect of this compound on aldose reductase.
- Method : In vitro assays were conducted using rat lens homogenates.
- Results : The compound demonstrated a dose-dependent inhibition of aldose reductase activity, suggesting its potential utility in managing diabetic complications .
-
Antioxidant Activity Assessment
- Objective : To assess the antioxidant capacity of the compound using DPPH and ABTS assays.
- Method : Various concentrations of the compound were tested against standard antioxidants.
- Results : The compound exhibited significant radical scavenging activity comparable to established antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
- Anti-cancer Potential
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Bupropion Hydrochloride (Amfebutamone Hydrochloride)
2-(Ethylamino)propiophenone Hydrochloride (N-Ethylcathinone Hydrochloride)
Data Table: Comparative Overview
Structural Differences and Implications
- The 2-hydroxyethyl moiety increases hydrophilicity relative to Bupropion’s non-polar tert-butyl substituent, which may influence solubility and blood-brain barrier penetration .
- Pharmacological Activity: Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with the 3-chlorophenyl group critical for its antidepressant efficacy . N-Ethylcathinone, a cathinone derivative, likely exhibits stimulant effects via monoamine transporter inhibition, modulated by its smaller ethyl substituent . The target compound’s benzyl and hydroxyethyl groups may confer unique binding affinities, though empirical data are lacking due to its discontinued status .
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to Bupropion, which relies on hydrochloride salt formation for dissolution.
Research Findings and Gaps
- Bupropion’s clinical success underscores the importance of chlorophenyl and tert-butyl groups in optimizing therapeutic profiles .
Preparation Methods
Reaction Scheme and Conditions
- Starting materials: Benzyl chloride and bis(2-hydroxyethyl)amine.
- Reaction medium: Typically toluene.
- Catalysts/base: Sodium carbonate is used to neutralize HCl formed and suppress by-products.
- Temperature: Controlled exothermic reaction maintained between 70°C and 100°C, preferably 75°C to 85°C.
- Addition method: Benzyl chloride is added gradually to a warmed mixture of bis(2-hydroxyethyl)amine and sodium carbonate to control temperature and reaction rate.
This process yields N,N-bis(2-hydroxyethyl)benzylamine with high purity and nearly quantitative yield. The use of sodium carbonate is critical to inhibit formation of unwanted by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzylmorpholine.
Purification and Isolation
- After reaction completion, toluene is added, and the mixture is cooled to 50–65°C.
- The solid inorganic salts are filtered off.
- The toluene solution is dried by azeotropic distillation to remove water formed during the reaction.
- The resulting dry toluene solution contains the pure N,N-bis(2-hydroxyethyl)benzylamine, ready for subsequent steps without isolation.
Conversion to 2-[Benzyl(2-hydroxyethyl)amino]propiophenone
Coupling with Propiophenone Derivatives
- The N,N-bis(2-hydroxyethyl)benzylamine intermediate is reacted with propiophenone or its derivatives under controlled conditions.
- This step may involve the formation of an amino-ketone structure through nucleophilic substitution or reductive amination pathways.
- Protecting groups for hydroxyl functionalities may be employed to improve regioselectivity and yield, such as benzyl, methyl formate, or tetrahydropyranyl groups.
Nitration and Reduction Steps (If Applicable)
- For related intermediates like 2-amino-5-hydroxypropiophenone, regioselective nitration is performed at low temperatures (-15°C to 15°C) to minimize isomer formation.
- Subsequent reduction and deprotection steps yield the amino-ketone intermediate.
- These methods may be adapted to prepare the propiophenone moiety in the target compound.
Formation of Hydrochloride Salt
- The free base 2-[Benzyl(2-hydroxyethyl)amino]propiophenone is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's stability and crystallinity, facilitating purification.
- Typical conditions involve adjusting the pH to approximately 1.2 using aqueous HCl and extracting the product into an organic solvent like methylene chloride.
- The organic layer is then concentrated under vacuum to isolate the hydrochloride salt.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Benzyl chloride + bis(2-hydroxyethyl)amine | Toluene, sodium carbonate, gradual addition of benzyl chloride | 75–85 | ~94 | Exothermic reaction, azeotropic distillation |
| Nitration of 3’-hydroxypropiophenone | Nitrating agent, -15 to 15 | -15 to 15 | Not specified | Regioselective nitration to avoid isomers |
| Reduction and deprotection | Suitable reducing agent and deprotecting agent | Ambient to reflux | Not specified | Stepwise reduction and deprotection |
| Formation of hydrochloride salt | HCl aqueous solution, pH ~1.2, extraction with methylene chloride | Ambient | Not specified | Improves stability and purity |
Research Findings and Improvements
- The use of sodium carbonate in the initial benzylation step significantly reduces by-product formation, improving yield and purity.
- Controlled temperature and addition rates are critical to managing the exothermic nature of the benzylation reaction.
- Protecting groups on hydroxyl functionalities enable selective nitration and reduce purification burdens.
- Extraction and isolation techniques using water-immiscible solvents such as methylene chloride and ethyl acetate are preferred for efficient product recovery.
- The process is scalable and suitable for industrial manufacture due to minimized chromatographic purification steps.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride?
Answer:
Synthesis typically involves a nucleophilic substitution reaction between benzyl(2-hydroxyethyl)amine and propiophenone derivatives under controlled acidic conditions to form the hydrochloride salt. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis and maintain a pH of 4–5 to facilitate salt formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Characterization :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, which may cause inflammation or severe irritation .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of airborne particles, which can induce respiratory distress .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under federal regulations .
Advanced: How can researchers resolve contradictions in receptor-binding data for this compound?
Answer:
Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine receptor affinities) may arise from assay conditions. Mitigation strategies include:
- Assay Standardization : Use consistent cell lines (e.g., HEK293T for transfected receptors) and buffer systems (e.g., Tris-HCl pH 7.4 with 1 mM Mg) to minimize variability .
- Control Experiments : Include positive controls (e.g., ketanserin for 5-HT receptors) and validate results via radioligand displacement assays .
- Data Normalization : Express binding affinities (IC) relative to reference compounds to account for batch-to-batch variability .
Advanced: What analytical strategies are effective for detecting trace impurities in this compound?
Answer:
- HPLC-MS : Employ a gradient elution (10–90% acetonitrile in 20 min) with electrospray ionization (ESI) to identify impurities like unreacted propiophenone precursors or hydroxylated byproducts .
- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection using high-resolution mass spectrometry (HRMS) in positive ion mode .
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 3-hydroxyacetophenone derivatives) .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Store at 2–8°C in amber vials to prevent degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation via HPLC .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation products (λ~270 nm) when exposed to direct light >48 hours; use nitrogen-purged containers to mitigate oxidation .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 6A93 for serotonin receptors) to predict binding poses. Focus on hydrogen bonding between the hydroxyethyl group and Glu residues .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP values (calculated via ChemAxon) with in vitro IC data for optimizing substituent groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
